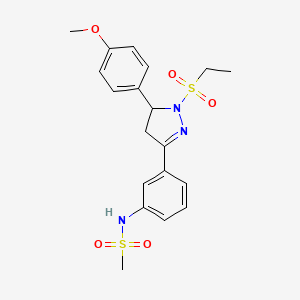
N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the sulfonamide family. It features a pyrazoline core, coupled with sulfonamide groups and methoxyphenyl substitutions, which contribute to its broad range of chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically begins with the preparation of the pyrazoline ring This can be achieved through the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production may be optimized through the use of automated reactors and continuous flow processes. Catalysts and optimized reaction conditions are employed to increase yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidative cleavage at the methoxyphenyl or pyrazoline rings, facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfonyl groups can be reduced to corresponding sulfides using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring systems allow for various electrophilic and nucleophilic substitutions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: Oxidation and reduction reactions often lead to cleaved or reduced variants of the parent compound, while substitution reactions yield various substituted derivatives, depending on the substituents introduced.
科学研究应用
Chemistry: In synthetic organic chemistry, the compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate for various chemical reactions.
Biology: In biological research, this compound has shown potential as a ligand for receptor binding studies. Its sulfonamide groups can interact with enzyme active sites, making it useful in enzyme inhibition studies.
Medicine: The compound's structure is suggestive of potential pharmaceutical applications, particularly in the design of new drugs targeting specific enzymes or receptors due to its sulfonamide moiety.
Industry: In the industrial sector, it is used in the formulation of specialty chemicals, agrochemicals, and as an additive in certain polymer materials to enhance properties such as durability and resistance to degradation.
作用机制
The mechanism of action of N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide primarily involves the interaction of its sulfonamide groups with biological macromolecules. These interactions often inhibit the activity of enzymes by mimicking the natural substrate or by occupying the enzyme's active site. The methoxyphenyl and pyrazoline moieties contribute to its binding affinity and specificity by facilitating hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Comparison: Compared to other sulfonamide compounds, N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. The presence of the methoxyphenyl group, for instance, may enhance its lipophilicity and membrane permeability compared to simpler sulfonamides.
Similar Compounds
Sulfanilamide
Sulfamethoxazole
Sulfadiazine
Each of these compounds features a sulfonamide group but differs in their aromatic substitutions and overall chemical structure, influencing their pharmacokinetics and biological activities.
生物活性
N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, with CAS number 851782-22-4, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its effectiveness against various diseases, particularly in the context of cancer and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3S, with a molecular weight of 344.4 g/mol. The structure consists of a pyrazole ring substituted with an ethylsulfonyl group and a methanesulfonamide moiety, which are critical for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including the compound . The following table summarizes findings from various research efforts:
The compound has shown moderate to high anticancer activity across various human cancer cell lines. Notably, the presence of the methoxy group and sulfonamide functionalities appears to enhance its cytotoxic effects.
Case Studies
- Breast Cancer Treatment : A study highlighted the use of pyrazole derivatives in treating breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups treated with standard chemotherapeutics like doxorubicin .
- Lung Cancer Models : In another investigation focusing on lung cancer cells (A549), the compound was found to inhibit cell proliferation effectively, suggesting potential as a therapeutic agent against non-small cell lung cancer .
The biological activity of this compound is primarily attributed to:
属性
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-4-29(25,26)22-19(14-8-10-17(27-2)11-9-14)13-18(20-22)15-6-5-7-16(12-15)21-28(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNQCZLQPLTBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














